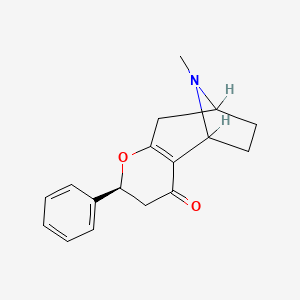

Strobamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Strobamine is a naturally occurring alkaloid first isolated from the leaves of the endemic New Caledonian plant Knightia strobilina Labill in 1980 It belongs to the class of tropane alkaloids, which are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The enantioselective synthesis of strobamine involves the addition of cinnamoyl cyanide to tropinone lithium enolate, which is generated by treating (S,S’)-α,α-dimethyldibenzylamide with butyl lithium in the presence of lithium chloride . The resulting compound, chalcothis compound, is then treated with 2N sulfuric acid to yield a mixture of this compound and its C-2 epimer . These compounds can be separated by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for large-scale production. The use of chiral auxiliaries and enantioselective catalysts can enhance the yield and purity of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

Strobamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced this compound derivatives, and substituted this compound compounds.

Applications De Recherche Scientifique

Chemical Applications

1. Chiral Building Block:

Strobamine serves as a chiral building block in organic synthesis. Its stereochemistry allows it to be utilized in the synthesis of complex organic molecules, which is crucial for creating pharmaceuticals and other biologically active compounds.

| Application | Description |

|---|---|

| Chiral Synthesis | Used in asymmetric synthesis processes to create enantiomerically pure compounds. |

Biological Applications

2. Neurotransmitter System Studies:

Research has indicated that this compound interacts with neurotransmitter systems, particularly cholinergic and dopaminergic pathways. This interaction suggests potential therapeutic roles in neurological disorders.

| Study Focus | Findings |

|---|---|

| Neurotransmitter Activity | Modulates activity of neurotransmitter receptors, influencing neurotransmission. |

Medical Applications

3. Therapeutic Potential:

this compound is being investigated for its potential as a therapeutic agent for various neurological conditions. Preliminary studies suggest it may have beneficial effects on conditions such as Alzheimer's disease and Parkinson's disease.

| Condition | Potential Effects |

|---|---|

| Alzheimer's Disease | May improve cognitive function by modulating neurotransmitter activity. |

| Parkinson's Disease | Potential to alleviate symptoms through dopaminergic modulation. |

Industrial Applications

4. Pharmaceutical Development:

The derivatives of this compound are being explored for their use in developing new pharmaceuticals and agrochemicals. Its unique properties make it a candidate for creating innovative compounds with specific biological activities.

| Industry | Application |

|---|---|

| Pharmaceuticals | Development of new drugs targeting specific diseases or conditions. |

| Agrochemicals | Creation of novel compounds for agricultural use, enhancing crop protection. |

Case Studies

5. Metabolic Engineering:

Recent studies have focused on metabolic engineering to enhance the production of this compound and its derivatives in plant systems. For example, researchers have successfully increased the biosynthesis of related tropane alkaloids through genetic modifications in Datura and Duboisia species.

Case Study Table

| Study | Organism | Methodology | Outcome |

|---|---|---|---|

| Nocquet et al. (2016) | Datura metel | Genetic modification with pmt gene | Increased hyoscyamine and scopolamine production. |

| Prestly et al. (2013) | Duboisia hybrid | Overexpression of regulatory genes | Enhanced alkaloid production observed. |

Mécanisme D'action

Strobamine exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in cholinergic and dopaminergic systems .

Comparaison Avec Des Composés Similaires

Strobamine is structurally similar to other tropane alkaloids such as scopolamine and atropine. it is unique due to its specific stereochemistry and biological activity. Similar compounds include:

Scopolamine: Known for its anticholinergic effects.

Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

Physostigmine: A cholinesterase inhibitor used to treat glaucoma and anticholinergic toxicity .

This compound’s unique properties make it a valuable compound for further research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C17H19NO2 |

|---|---|

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

(5S)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one |

InChI |

InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12?,13?,15-/m0/s1 |

Clé InChI |

SMCUGCCLJBVSAQ-PIMMBPRGSA-N |

SMILES |

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |

SMILES isomérique |

CN1C2CCC1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4 |

SMILES canonique |

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.